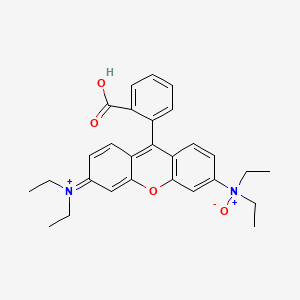

RhoNox-1

Description

Significance of Labile Ferrous Iron (Fe(II)) in Biological Systems

Iron is an essential trace element for nearly all living organisms, participating in a wide array of biochemical processes. researchgate.netnih.gov Within the cellular context, iron exists in various forms, with a small, transient pool of reactive and weakly bound iron referred to as the labile iron pool (LIP). nih.govjst.go.jpwikipedia.org The ferrous state, Fe(II), is a key component of this labile pool and is particularly significant due to its redox activity. numberanalytics.com

Role of Fe(II) in Cellular Homeostasis and Essential Physiological Processes

Fe(II) is indispensable for maintaining cellular homeostasis and is involved in numerous essential physiological processes. It serves as a critical cofactor for many enzymes and proteins, including those involved in oxygen transport (like hemoglobin), cellular respiration (components of the electron transport chain), DNA synthesis (ribonucleotide reductase), and nitrogen reduction. researchgate.netnih.govwikipedia.orgnumberanalytics.comlibretexts.orgresearchgate.net The ability of iron to cycle between its ferrous (Fe(II)) and ferric (Fe(III)) oxidation states is fundamental to its biological functions. numberanalytics.comconsensus.app Cellular iron homeostasis is tightly regulated by complex mechanisms involving proteins like transferrin receptor 1 (TfR1), divalent metal transporter 1 (DMT1), ferroportin, and ferritin, controlled by the iron regulatory protein (IRP)/iron-responsive element (IRE) system. wikipedia.orgelifesciences.orgmdpi.com

Involvement of Fe(II) in Oxidative Stress and Reactive Oxygen Species Generation via Fenton Chemistry

Despite its essential roles, Fe(II) can contribute significantly to oxidative stress, particularly through its involvement in the Fenton reaction. nih.govbrieflands.comnih.govmdpi.comresearchgate.net In this reaction, Fe(II) reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). brieflands.comnih.govmdpi.comresearchgate.net

Fe(II) + H₂O₂ → Fe(III) + •OH + OH⁻ brieflands.comnih.govmdpi.comresearchgate.net

Hydroxyl radicals are potent oxidants that can damage various cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of various diseases, including neurodegenerative disorders and cancer. researchgate.netbrieflands.comnih.govresearchgate.netnih.gov The Haber-Weiss reaction, which involves superoxide (B77818) radicals, can also contribute to the generation of hydroxyl radicals catalyzed by iron. brieflands.com The presence of a labile Fe(II) pool is therefore a critical factor in determining the level of oxidative stress within a cell. nih.govjst.go.jp

Evolution of Fluorescent Probes for Intracellular Fe(II) Detection

Monitoring intracellular Fe(II) levels and dynamics has been a long-standing challenge in biological research. Fluorescent probes offer a powerful approach for visualizing metal ions in living systems due to their high sensitivity and ability to provide spatial and temporal information using fluorescence microscopy. researchgate.nettandfonline.comacs.org

Historical Challenges and Limitations in Fe(II) Sensing Methodologies

Historically, the detection of intracellular iron relied on methods like using chromogenic dyes such as Perls' Prussian blue, primarily for fixed cells. acs.org While useful for visualizing total non-heme iron, these methods lacked the sensitivity and real-time capabilities needed for studying the dynamic nature of labile Fe(II) in living systems. Early fluorescent probes for iron, such as calcein (B42510) and PhenGreen-SK, were developed and contributed to the concept of the "labile iron species." nih.govnih.gov However, many of these probes suffered from limitations, including poor selectivity between Fe(II) and Fe(III) and a "turn-off" fluorescence response upon binding to iron. nih.govjst.go.jpnih.govrsc.org Turn-off probes can be problematic due to potential signal quenching by factors other than the target analyte, making quantitative measurements challenging. mdpi.com Furthermore, achieving high selectivity for Fe(II) over the more abundant Fe(III) and other biologically relevant metal ions has been a significant hurdle. nih.govnih.govnih.gov

Emergence and Advantages of Turn-on Fluorescent Probes for Fe(II)

The development of "turn-on" fluorescent probes represented a significant advancement in metal ion sensing. nih.govresearchgate.netnih.govmdpi.com Turn-on probes exhibit low fluorescence in the absence of the target ion, and their fluorescence dramatically increases upon specific binding or reaction with the analyte. This mechanism offers several advantages, including enhanced sensitivity, improved signal-to-noise ratio, and a more reliable readout, particularly for detecting low concentrations of the target ion in complex biological environments. nih.govresearchgate.netnih.govmdpi.com The emergence of turn-on probes specifically for Fe(II) has been crucial for overcoming the limitations of earlier methods and enabling more accurate visualization of labile Fe(II) dynamics in living cells. nih.govjst.go.jpnih.govresearchgate.net

Genesis of RhoNox-1 within the Landscape of Advanced Fe(II) Probes

This compound is a notable example of an advanced turn-on fluorescent probe specifically designed for the detection of labile Fe(II) in living cells. nih.govnih.govresearchgate.netrsc.org Its development addressed the critical need for a probe that is highly selective for Fe(II) and provides a positive, increasing fluorescence signal upon interaction. This compound was reported as the first example of a fluorescent probe capable of detecting labile iron in live cells with a turn-on response, utilizing N-oxide chemistry as a selective fluorogenic switch for Fe(II). nih.govnih.govresearchgate.netgoogle.com This design principle, based on the Fe(II)-mediated deoxygenation of a tertiary amine N-oxide, regenerates a strongly fluorescent rhodamine derivative, leading to a significant increase in fluorescence intensity. nih.govjst.go.jpresearchgate.netresearchgate.net This innovative approach positioned this compound as a pioneering tool in the field of intracellular Fe(II) imaging, paving the way for subsequent N-oxide-based Fe(II) probes with improved properties or different spectral characteristics. nih.govnih.govgoogle.comrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H31N2O4+ |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

9-(2-carboxyphenyl)-6-diethylazaniumylidene-N,N-diethylxanthen-3-amine oxide |

InChI |

InChI=1S/C28H30N2O4/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(33,7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3/p+1 |

InChI Key |

VBBOPWUGWHUQLA-UHFFFAOYSA-O |

Canonical SMILES |

CC[N+](=C1C=CC2=C(C3=C(C=C(C=C3)[N+](CC)(CC)[O-])OC2=C1)C4=CC=CC=C4C(=O)O)CC |

Origin of Product |

United States |

Molecular Design and Mechanistic Principles of Rhonox 1

Structural Basis of RhoNox-1 as a Fluorescent Probe

The molecular architecture of this compound is a key determinant of its function, combining a well-established fluorescent scaffold with a specific chemical group that confers selectivity for Fe(II).

This compound is a derivative of the highly fluorescent rhodamine B dye. nih.govrsc.orgresearchgate.net Rhodamine B is a member of the xanthene class of dyes, known for its strong fluorescence and photostability. nih.gov The core structure of rhodamine B provides the essential π-conjugated system necessary for fluorescence. nih.gov In its native state, rhodamine B exhibits a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light. nih.gov By using this robust fluorophore as the foundational structure, this compound is endowed with the potential for strong fluorescence emission upon activation. nih.govresearchgate.net The synthesis of this compound involves the oxygenation of a tertiary amine group on the rhodamine B structure to create the N-oxide moiety. researchgate.net

The defining feature of this compound is the incorporation of a tertiary amine N-oxide group into the rhodamine B scaffold. nih.govresearchgate.net This N-oxide moiety is the linchpin of the probe's selectivity for Fe(II). nih.govresearchgate.net The presence of the N-oxide disrupts the π-conjugation of the fluorophore and introduces quenching mechanisms that render the molecule non-fluorescent. nih.gov The N-oxide group acts as a protecting group for the tertiary amine and can be removed through a reductive deoxygenation reaction. nih.gov This reaction is specifically mediated by Fe(II), which is favored for this deoxygenation process over other metal ions, including Fe(III). nih.govnih.gov This high selectivity for Fe(II) is a crucial advantage of this compound, as it allows for the specific detection of this particular redox state of iron. nih.govresearchgate.net The reaction is highly specific, with other biologically relevant metal ions and reactive oxygen species failing to elicit a significant fluorescent response. nih.govresearchgate.net

Fluorescence Activation Mechanism of this compound Upon Fe(II) Interaction

The transition of this compound from a non-fluorescent to a fluorescent state is a direct consequence of its chemical reaction with Fe(II). This activation is a "turn-on" response, characterized by a significant increase in fluorescence intensity.

The core of the detection mechanism is the Fe(II)-mediated reductive deoxygenation of the N-oxide group on this compound. nih.govresearchgate.netrsc.org When this compound encounters Fe(II), the N-oxide is reduced, converting it back to the corresponding tertiary amine. researchgate.net This reaction effectively regenerates the highly fluorescent rhodamine B molecule. nih.govresearchgate.net This chemical transformation is irreversible and forms the basis for the probe's ability to detect Fe(II). medchemexpress.com The specificity of this reaction for Fe(II) ensures that the probe does not respond to other cellular components, providing a reliable method for visualizing labile Fe(II). nih.govnih.gov

In its initial N-oxide form, this compound exhibits very weak fluorescence, with a low quantum yield of approximately 0.01. nih.gov Upon reaction with Fe(II) and the subsequent deoxygenation, the resulting rhodamine B product is highly fluorescent. nih.govresearchgate.net This process leads to a significant "turn-on" fluorescent response, with reports of a 30-fold or greater increase in fluorescence intensity. nih.govresearchgate.netresearchgate.net This dramatic change in emission allows for the sensitive detection of Fe(II) against a low background signal. rsc.org The reaction results in a shift in the absorption peak to 555 nm and an emission peak at 575 nm, characteristic of rhodamine B. researchgate.net

| State | Maximum Absorption (λabs,max) | Maximum Emission (λem,max) | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| This compound (Quenched) | 492 nm researchgate.net | ~575 nm (weak) researchgate.net | 0.010 nih.gov |

| Product (Rhodamine B) | 555 nm researchgate.net | 575 nm researchgate.net | > 0.8 (in some conditions) nih.gov |

The fluorescence quenching of this compound in its "off" state is attributed to a combination of non-radiative deactivation processes, primarily Twisted Intramolecular Charge Transfer (TICT) and to a lesser extent, Photo-induced Electron Transfer (PET). nih.govrsc.org

The presence of the electron-accepting N-oxide group increases the electron-accepting ability of the xanthene ring, which promotes the formation of a TICT state. rsc.orgresearchgate.net In the excited state, rotation around the C-N bond leads to a twisted, non-planar conformation that facilitates non-radiative decay, thus quenching fluorescence. rsc.orgrsc.org Spectroscopic studies and DFT calculations have supported the role of TICT in the deactivation of the excited state of this compound. rsc.org

Photo-induced electron transfer (PET) is another mechanism that contributes to the quenching of this compound's fluorescence. nih.govrsc.org In this process, the N-oxide group can act as an electron donor, and upon photoexcitation, an electron is transferred to the excited fluorophore, preventing the emission of a photon. rsc.orgwikipedia.org While pH titration results suggest that the TICT mechanism is the predominant quenching pathway for this compound, PET is also considered to play a partial role. rsc.orgresearchgate.net Upon the Fe(II)-mediated reduction of the N-oxide, the electron-accepting nature of the group is diminished, which suppresses the formation of the TICT state and restores the fluorescence of the rhodamine B scaffold. researchgate.net

| Mechanism | Description | Role in this compound |

|---|---|---|

| Twisted Intramolecular Charge Transfer (TICT) | Upon excitation, the molecule twists into a non-planar conformation that decays non-radiatively. rsc.orgrsc.org | The primary quenching mechanism in this compound, facilitated by the electron-accepting N-oxide group. rsc.orgresearchgate.net |

| Photo-induced Electron Transfer (PET) | An excited electron is transferred from a donor (N-oxide) to the acceptor (fluorophore), preventing fluorescence. wikipedia.orgnih.gov | A secondary, partial contributor to the fluorescence quenching of this compound. nih.govrsc.org |

Selectivity Profile of this compound for Ferrous Iron

This compound is a novel fluorescent probe designed for the highly selective detection of ferrous iron (Fe(II)). rsc.org Its utility in biological imaging stems from its remarkable ability to distinguish Fe(II) from a host of other biologically relevant metal ions and, most notably, from its oxidized counterpart, ferric iron (Fe(III)). nih.govnih.gov This high degree of selectivity is a critical feature, as labile iron is present in trace amounts within cells, amidst a wide variety of other molecules and ions. nih.gov The probe operates on a "turn-on" mechanism, where the presence of Fe(II) triggers a significant increase in fluorescence, allowing for clear visualization. rsc.orgnih.gov This response is mediated by the Fe(II)-assisted reductive deoxygenation of a tertiary amine N-oxide group on the rhodamine B-based fluorophore. nih.gov In its native state, the N-oxide group quenches the fluorescence of the molecule; its removal by Fe(II) restores the strong fluorescence characteristic of rhodamine B. nih.gov

Unique Discrimination Between Labile Ferrous (Fe(II)) and Ferric (Fe(III)) Iron Species

The most critical aspect of this compound's selectivity is its ability to differentiate between the two primary oxidation states of iron found in biological systems: ferrous (Fe(II)) and ferric (Fe(III)) iron. nih.gov The evaluation of Fe(II) is particularly important in vivo because it is a key component in the Fenton reaction, which can generate damaging hydroxyl radicals. nih.govtandfonline.com this compound was specifically developed to be a turn-on fluorescent probe for labile Fe(II), showing no significant response to labile Fe(III). nih.govtandfonline.com

This redox-state-specific detection is a significant advancement over many earlier fluorescent probes for iron, which often respond to Fe(III) or have a "turn-off" signal that is less suitable for tracking subtle changes in labile iron pools. rsc.org In vitro studies have confirmed that this compound reacts specifically with Fe(II) and not with Fe(III) or even iron chelates like Fe(III)-NTA. tandfonline.comresearchgate.net The fluorescence response is induced solely by Fe(II) ions, while Fe(III) ions fail to trigger any significant increase in fluorescence. nih.govnih.gov This unique discrimination allows researchers to specifically monitor the catalytically active Fe(II) pool, providing valuable insights into the roles of iron's different oxidation states in cellular physiology and pathology. nih.govtandfonline.com

Table 2: Comparative Fluorescence Response of this compound to Fe(II) and Fe(III) This table is interactive. You can sort and filter the data.

| Iron Species | Reactivity with this compound | Fluorescence Response | Source |

|---|---|---|---|

| Ferrous Iron (Fe(II)) | Yes | Strong "Turn-On" Signal | nih.govnih.gov |

| Ferric Iron (Fe(III)) | No | No Significant Increase | nih.govnih.govtandfonline.com |

Applications of Rhonox 1 in Cellular Iron Biology Research

Real-time Visualization and Quantification of Intracellular Labile Iron Pools (LIP)

The labile iron pool (LIP) represents a small, chelatable pool of intracellular iron that is redox-active and plays a crucial role in various cellular processes, as well as in mediating oxidative stress. jst.go.jp RhoNox-1's turn-on fluorescence property upon binding to Fe(II) makes it suitable for visualizing and, in principle, quantifying this dynamic pool. encyclopedia.pubnih.govrsc.org

Monitoring Dynamic Fluctuations of Cytosolic Fe(II) Levels

This compound has been used to monitor the dynamic changes in cytosolic Fe(II) levels in living cells. The probe's fluorescence intensity increases in response to elevated intracellular Fe(II). nih.govrsc.orgresearchgate.net This allows researchers to observe how different cellular events or external stimuli affect the concentration of labile ferrous iron over time. For instance, studies have monitored the fluctuation of labile Fe(II) ions during light irradiation on retina cells. nih.gov The development of variants like Sithis compound, which has improved fluorescence response and operates in the far-red region, has further enhanced the ability to visualize subtle fluctuations in labile Fe(II) during cellular stress responses and under varying oxygen concentrations. nih.govrsc.org

Assessment of Basal and Endogenous Labile Fe(II) Concentrations

This compound has successfully detected both basal and exogenously introduced labile Fe(II) in living cells. rsc.orgacs.orgresearchgate.net The probe exhibits a detectable fluorescence signal even from the endogenous levels of labile Fe(II) in control cells, with a significant increase observed upon supplementation with Fe(II). rsc.orgresearchgate.net This capability allows for the assessment of the steady-state concentration of labile Fe(II) within cells under normal conditions and how it changes in response to various treatments. While some earlier probes were not sensitive enough to detect endogenous labile Fe(II), Sithis compound has shown high sensitivity in detecting these levels. nih.govrsc.org

Investigation of Cellular Iron Homeostasis and Dysregulation Mechanisms

Disruptions in cellular iron homeostasis are implicated in various pathological conditions, including neurodegenerative diseases, cancer, and infection. researchgate.netescholarship.org Fluorescent probes like this compound provide a means to investigate the mechanisms underlying iron dysregulation.

Studies on Intracellular Iron Uptake and Release Pathways

This compound and its derivatives have been instrumental in studying the dynamics of intracellular iron during uptake and release processes. For example, Mem-RhoNox, a membrane-anchoring variant, has been used to visualize the generation of labile Fe(II) ions during transferrin-triggered endocytosis, a primary pathway for iron uptake in many cells, including neurons. nih.govacs.orgresearchgate.netnih.gov These studies have revealed that labile Fe(II) is transiently generated during both endocytotic uptake and direct transport pathways. acs.orgresearchgate.netnih.gov The ability to monitor Fe(II) release within endosomes has provided valuable insights into the redox state of iron during its transit into the cytosol. nih.govacs.orgresearchgate.netnih.gov

Impact of Cellular Perturbations on Fe(II) Distribution and Dynamics

This compound has been applied to study how various cellular perturbations affect the distribution and dynamics of labile Fe(II). This includes investigations into iron dysregulation in the context of specific diseases or experimental treatments. For instance, this compound has been used to study the increase in labile Fe(II) ions during plasma-activated medium-induced cell injury and in models of inflammation, such as ovalbumin-induced peritonitis. nih.govjst.go.jpmedchemexpress.com Furthermore, RhoNox-class probes have linked hypoxia with elevated intracellular Fe(II) in tumor spheroids and in cellular models relevant to the blood-brain barrier. escholarship.orgresearchgate.net Studies using this compound have also demonstrated a time-dependent increase in labile Fe(II) in response to certain small molecules, such as withaferin A, in neuroblastoma cells. jci.org The probe has also been used in histological detection of catalytic ferrous iron in tissue samples from a rat renal carcinogenesis model. jst.go.jptandfonline.com

Subcellular Localization Studies of Labile Ferrous Iron using this compound

Understanding the subcellular distribution of labile Fe(II) is crucial for elucidating its specific roles and the mechanisms of iron-related cellular damage. While initial studies with this compound suggested some localization in the Golgi apparatus, the development of organelle-targeted variants has provided more detailed insights into the distribution of labile Fe(II) within specific organelles. invivochem.comapexbt.commedchemexpress.comnih.gov For example, variants like Lyso-RhoNox and ER-SiRhoNox have been developed to specifically target lysosomes and the endoplasmic reticulum, respectively, allowing for the visualization of labile Fe(II) pools in these compartments. bohrium.comresearchgate.net Studies using these targeted probes have revealed elevated labile Fe(II) concentrations in the endoplasmic reticulum and lysosomes during events like erastin-induced ferroptosis. rsc.orgresearchgate.net Although this compound itself may show some tendency towards Golgi localization, the broader RhoNox-class of probes, including organelle-targeted versions, are essential tools for mapping the complex subcellular landscape of labile ferrous iron. nih.govnih.govapexbt.com

Predominant Localization within the Golgi Apparatus in Live Cells

Multiple studies have indicated that this compound exhibits a tendency to localize within the Golgi apparatus in live cells. abmole.comgoryochemical.comcedarlanelabs.commedchemexpress.commedchemexpress.com This characteristic localization pattern suggests that this compound can be particularly useful for probing the labile Fe2+ pool within this specific organelle. The fluorescence generated upon reaction with Fe2+ can be observed with excitation around 540 nm and emission around 575 nm. abmole.commedchemexpress.commedchemexpress.com While the Golgi localization is noted as a tendency, the distribution of this compound signal, and thus detected Fe2+, can also be observed in other cellular compartments depending on the cell type and experimental context. nih.govnih.govpreprints.orgnih.gov

Applications of Rhonox 1 in Disease Pathophysiology Research

Elucidating the Role of Fe(II) in Oxidative Stress-Related Pathologies

Catalytic Fe(II) is a key player in the generation of reactive oxygen species (ROS), primarily through the Fenton reaction. By specifically detecting Fe(II), RhoNox-1 allows researchers to directly assess the potential for Fenton chemistry-driven oxidative damage in biological systems.

This compound has been instrumental in analyzing the contribution of the Fenton reaction to oxidative damage in disease models. The probe detects catalytic Fe(II), which initiates the Fenton reaction (Fe(II) + H₂O₂ → Fe(III) + •OH + OH⁻), leading to the generation of highly reactive hydroxyl radicals (•OH) and subsequent oxidative stress. mdpi.com Studies utilizing this compound have demonstrated the presence and localization of catalytic Fe(II) in contexts associated with oxidative injury. researchgate.netjst.go.jp For example, in an established Fenton reaction-based rat renal carcinogenesis model induced by ferric nitrilotriacetate (Fe-NTA), this compound staining revealed prominent red fluorescence in and around the lumina of renal proximal tubules, indicating the presence of catalytic Fe(II). researchgate.netnih.govresearchgate.net This model is known to involve catalytic iron inducing the Fenton reaction specifically in these tubules after iron reduction. researchgate.netnih.gov The dose-dependent nature of the this compound signal following Fe-NTA injection further supports its utility in assessing the level of catalytic Fe(II) involved in this oxidative process. researchgate.netnih.govresearchgate.net The probe's application in frozen tissue sections from this model demonstrated its effectiveness in localizing catalytic ferrous iron in tissues, which is crucial for studying oxidative stress-associated diseases. nih.govresearchgate.net

A critical aspect of validating this compound as a reporter of Fenton chemistry is establishing the correlation between its signal and the generation of hydroxyl radicals. Research has shown that the this compound signal colocalizes with the generation of hydroxyl radicals, as detected by hydroxyphenyl fluorescein (B123965) (HPF). researchgate.netnih.govresearchgate.net This colocalization provides strong evidence that the Fe(II) detected by this compound is indeed catalytically active and contributing to the formation of •OH. In the rat renal carcinogenesis model, the intensity of HPF-specific fluorescence was found to be in parallel with that of this compound, with a high correlation coefficient (r=0.912). researchgate.net This significant correlation underscores the direct link between the presence of catalytic Fe(II), as indicated by this compound fluorescence, and the occurrence of hydroxyl radical generation, a hallmark of Fenton reaction-driven oxidative damage. researchgate.net

Contributions to Cancer Biology Research

Alterations in iron metabolism, including iron overload and the dysregulation of the labile iron pool, are frequently observed in cancer. This compound has provided valuable tools to investigate the role of catalytic Fe(II) in various aspects of cancer biology, from initiation to progression.

This compound has been successfully applied to detect catalytic Fe(II) in experimental carcinogenesis models, most notably in the Fe-NTA-induced rat renal carcinogenesis model. researchgate.netnih.govresearchgate.netjst.go.jp This model is well-established for studying Fenton reaction-based renal carcinogenesis induced by oxidative damage to DNA caused by Fe(II) ions. jst.go.jpnih.gov By staining frozen sections of the proximal renal tubules from Fe-NTA injected rats with this compound, researchers observed a significantly higher fluorescence signal compared to control samples. jst.go.jpnih.gov This demonstrated the accumulation of catalytic Fe(II) in the target tissue during the early stages of carcinogenesis. researchgate.netnih.govresearchgate.netjst.go.jp The ability to histologically localize catalytic Fe(II) with this compound in this model provides a direct link between the presence of this redox-active iron species and the initiation of cancer. nih.govresearchgate.net

Chronic iron overload has been linked to a variety of human diseases, including carcinogenesis. researchgate.netnih.govtandfonline.com this compound contributes to understanding this association by allowing the specific detection of labile Fe(II), the form of iron most relevant to oxidative stress and Fenton chemistry. By visualizing the accumulation of catalytic Fe(II) in precancerous or cancerous tissues using this compound, researchers can gain insights into how iron overload, specifically the increase in redox-active iron, contributes to malignant transformation. Studies showing increased this compound signal in carcinogenesis models highlight the presence of catalytic Fe(II) in environments undergoing malignant changes. researchgate.netnih.govresearchgate.netjst.go.jp This suggests that the pool of catalytic Fe(II) detected by this compound plays a role in the oxidative damage that can drive the transformation process.

The labile iron pool (LIP) is a dynamic pool of intracellular iron that includes redox-active Fe(II). Upregulation of the LIP has been implicated in tumor progression. science.govresearchgate.netukrbiochemjournal.org this compound is a valuable tool for investigating LIP upregulation in cancer because it directly probes the Fe(II) component of this pool. Studies using this compound have shown increased intracellular labile iron levels in cancer cells compared to normal cells. oncotarget.com For instance, the this compound staining method identified increased intracellular LIP levels in cholangiocarcinoma cell lines, and this increase was associated with the upregulation of transferrin receptor-1, which enhances iron uptake. science.govresearchgate.net High iron accumulation, detected by methods including those sensitive to labile iron, has been correlated with poor prognosis in cholangiocarcinoma patients. science.govresearchgate.net Furthermore, studies using this compound and its derivatives have monitored fluctuations in labile Fe(II) in various cancer cell lines and models, revealing its dynamic nature during tumor progression and in response to treatments. nih.govjci.org The ability of this compound to visualize and indicate the levels of labile Fe(II) provides a direct means to study the role of LIP dysregulation in promoting tumor growth and aggressive phenotypes. researchgate.netukrbiochemjournal.org

Hypoxia-Induced Labile Iron Accumulation in Tumor Microenvironments

Studies utilizing this compound and its silicon-containing analog, Sithis compound, have revealed that hypoxic conditions in tumor microenvironments lead to a shift in the intracellular redox equilibrium towards labile iron, specifically Fe(II) nih.gov. Using Sithis compound, researchers observed an upregulation of labile Fe(II) levels in living cells and 3D tumor spheroids under reduced oxygen tension nih.gov. This hypoxia-induced increase in labile Fe(II) was found to be dependent on the oxygen level but independent of total cellular iron uptake, ferritin degradation, HIF-1α-mediated signaling, and hypoxia-activated enzymes nih.gov. Instead, the phenomenon appears to be linked to a shift in the Fe(II)/Fe(III) chemical equilibrium within the cells nih.gov. These findings, facilitated by the use of RhoNox-based probes, were the first to demonstrate the capability of capturing this subtle shift in cellular redox balance towards labile Fe(II) under hypoxia nih.gov.

Insights into Ferroptosis Mechanisms

Ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, is a key area where this compound has provided significant mechanistic insights rsc.orgbohrium.com. As Fe(II) plays a central role in the Fenton reaction, which drives the lipid peroxidation cascade in ferroptosis, monitoring its dynamics is crucial nih.gov.

Monitoring Labile Fe(II) Dynamics during Ferroptotic Cell Death

This compound and related Fe(II)-selective fluorescent probes have been successfully applied to monitor the dynamics of labile Fe(II) during ferroptotic cell death nih.govresearchgate.netacs.orgresearchgate.net. These probes have revealed an elevation of labile Fe(II) levels in certain cellular compartments during ferroptosis induced by various agents researchgate.netresearchgate.net. For instance, studies have shown a time-dependent increase in labile Fe(II) in response to ferroptosis induction, as visualized by this compound nih.gov. Organelle-targeted RhoNox derivatives, such as Lyso-RhoNox, have further allowed for the analysis of labile Fe(II) levels in specific organelles like lysosomes during ferroptosis researchgate.netnih.gov. These studies underscore the importance of understanding the spatial and temporal dynamics of labile iron pools during ferroptotic processes researchgate.netnih.gov.

Evaluation of this compound in Various Ferroptosis Induction Models (e.g., Erastin (B1684096), RSL-3)

This compound and other N-oxide-based fluorescent probes have been evaluated for their effects on ferroptosis induced by different inducers, including erastin and RSL-3 rsc.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.net. Erastin induces ferroptosis by inhibiting the cystine-glutamate antiporter System Xc-, leading to glutathione (B108866) depletion and subsequent inactivation of glutathione peroxidase 4 (GPx4) rsc.orgnih.gov. RSL-3 directly inhibits GPx4 rsc.orgnih.gov.

Studies have shown that this compound, along with RhoNox-4 and Sithis compound, exhibits inhibitory activity against both erastin- and RSL-3-induced ferroptosis in cell lines such as HT1080 cells rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net. This inhibitory effect was observed across different concentrations of the probes rsc.orgrsc.orgnih.govresearchgate.net.

| Probe | Ferroptosis Inducer | Cell Line | Inhibitory Activity |

| This compound | Erastin | HT1080 | Robust Inhibition |

| This compound | RSL-3 | HT1080 | Robust Inhibition |

| RhoNox-4 | Erastin | HT1080 | Robust Inhibition |

| RhoNox-4 | RSL-3 | HT1080 | Robust Inhibition |

| Sithis compound | Erastin | HT1080 | Robust Inhibition |

| Sithis compound | RSL-3 | HT1080 | Robust Inhibition |

| Lyso-RhoNox | Erastin | HT1080 | Moderate Protection |

| Lyso-RhoNox | RSL-3 | HT1080 | Moderate Protection |

Note: Data compiled from sources rsc.orgrsc.orgnih.govresearchgate.net. Robust inhibition indicates a reduction in cell death by more than 50%. Moderate protection indicates approximately 30% inhibition at the highest tested concentration.

The consistent inhibitory activity of this compound and related effective probes against ferroptosis induced by different mechanisms suggests that their protective effects are not limited to a specific ferroptosis pathway but rather target a common downstream event rsc.orgrsc.orgnih.gov.

Mechanistic Studies on the Role of Fe(II) Oxidation in Ferroptosis Inhibition by RhoNox-Based Probes

Mechanistic investigations into how RhoNox-based probes inhibit ferroptosis point towards the selective oxidation of ferrous ions as a key mechanism researchgate.netrsc.orgrsc.orgnih.gov. The N-oxide moiety within these probes reacts with Fe(II), leading to its deoxygenation and the subsequent oxidation of Fe(II), presumably to Fe(III) or a ferryl intermediate researchgate.net. This selective oxidation and depletion of the catalytic Fe(II) pool, which is essential for driving the Fenton-like radical reactions and subsequent lipid peroxidation during ferroptosis, is thought to be the basis of the inhibitory effect rsc.orgrsc.orgnih.gov. Studies have provided direct evidence that Sithis compound prevents ferroptotic cell death by suppressing Fe(II)-dependent Fenton-like reactions through this oxidative depletion mechanism rsc.org. This proposed mechanism highlights a novel strategy for ferroptosis inhibition distinct from traditional iron chelation or radical scavenging rsc.orgnih.gov.

Investigations in Other Pathological Models

Beyond tumor hypoxia and ferroptosis, RhoNox-based probes have been employed in other pathological contexts to investigate cellular iron dynamics.

Cellular Iron Dynamics in Plasma-Activated Medium-Induced Cell Injury

While specific detailed findings directly linking this compound to plasma-activated medium (PAM)-induced cell injury were not extensively detailed in the search results, the broader application of RhoNox-class probes in studying cellular iron dynamics in various injury models and cellular processes is evident researchgate.netresearchgate.netescholarship.org. Research has explored the role of iron in PAM-induced cell injury researchgate.netescholarship.org. The ability of this compound to monitor labile Fe(II) levels makes it a suitable tool for investigating potential changes in intracellular iron pools that might occur during PAM treatment and contribute to cellular damage acs.orgrsc.orgnih.gov. RhoNox probes have been utilized to confirm iron reduction during cellular iron uptake and have revealed elevated Fe(II) in certain conditions, suggesting their utility in understanding iron-related aspects of cellular injury processes researchgate.net.

Evaluation of Ferrous Iron Distribution in Ovalbumin-Induced Peritonitis

Studies utilizing this compound have explored the distribution of catalytic ferrous iron in models of ovalbumin-induced peritonitis. Research has shown contrasting intra- and extracellular distribution of catalytic ferrous iron in this inflammatory condition. medchemexpress.cominvivochem.commedchemexpress.com This suggests that this compound can provide insights into how iron is compartmentalized during peritonitis, potentially highlighting the areas where redox-active iron may contribute to inflammation and tissue damage.

Assessment of Iron Fluctuations in Retinal Pathologies (e.g., Aged Macular Disease Models)

This compound has been instrumental in monitoring the fluctuations of labile Fe²⁺ ions in models of retinal pathologies, such as dry-type aged macular disease (AMD). nih.govnih.gov In studies using retina cells (661W cells) exposed to light irradiation as an AMD model, this compound revealed time-dependent fluctuations in labile Fe²⁺ levels within photoreceptor cells. nih.govnih.gov Initially, a decrease in subcellular labile Fe²⁺ concentration was observed, followed by a gradual increase prior to cell death. nih.govnih.gov This increase in labile Fe²⁺ was found to correlate with cell death and could be inhibited by treatment with a Fe²⁺ chelator. nih.gov These findings suggest that ferrous iron fluctuations are involved in light-induced photoreceptor cell death, potentially through the production of hydroxyl radicals. nih.gov

An example of data from such studies could illustrate the temporal changes in this compound fluorescence intensity reflecting labile Fe²⁺ levels in retinal cells following light exposure:

| Time Post-Irradiation (hr) | Relative this compound Fluorescence Intensity |

| 0 | Baseline |

| 1-3 | Decrease |

| 6-12 | Gradual Increase |

| (Prior to cell death) | Elevated |

Studies on Iron Dynamics in Neurological and Vascular Barrier Models

This compound and related RhoNox-class probes have been applied to study iron dynamics in cellular models of the blood-brain barrier and the neural vascular barrier. nih.govresearchgate.net These probes have linked hypoxia with elevated intracellular Fe²⁺ in such models. nih.govresearchgate.net Investigating iron dynamics in these barrier models is crucial because iron dysregulation is implicated in various neurological disorders and can contribute to barrier disruption. nih.govnih.gov this compound's ability to visualize labile Fe²⁺ in these contexts provides a tool to understand how iron levels change under conditions like hypoxia and how these changes might impact the integrity and function of neurological and vascular barriers. nih.govresearchgate.net For instance, studies have explored the potential of interventions to hinder the inward flow of iron in neurological contexts using probes like this compound. acs.org

Development and Characterization of Rhonox 1 Derivatives and Analogues

Rationale for Structural Modifications to the RhoNox-1 Scaffold

A primary motivation for modifying the this compound scaffold is to enhance its sensitivity to Fe(II) and to optimize its photophysical properties for a broader range of biological imaging applications. The N-oxide chemistry inherent to this compound provides a highly selective mechanism for Fe(II) detection. nih.govnih.gov This strategy is based on the Fe(II)-mediated deoxygenation of a tertiary amine N-oxide, which converts the probe from a weakly fluorescent to a highly fluorescent state. nih.govrsc.org

To improve upon the original this compound, which is based on a rhodamine scaffold with emission in the orange region of the spectrum, researchers have employed a key strategy of altering the fluorophore backbone. nih.govacs.org This has led to the creation of a palette of N-oxide-based probes with varied photophysical characteristics. acs.org By replacing the rhodamine structure with other fluorescent platforms, probes with blue (CoNox-1), green (FluNox-1), and deep-red (Sithis compound) emission profiles have been developed. acs.org This expansion of the spectral range allows for multicolor imaging experiments, enabling the simultaneous visualization of Fe(II) in different cellular compartments or in conjunction with other fluorescent markers. acs.org

Another approach to enhance the performance of this compound derivatives involves modulating the equilibrium between the open quinoid form and the closed spirocyclic form of the dye. acs.org It has been observed that N-oxide-based probes that predominantly exist in the spirocyclic configuration at neutral pH tend to react more rapidly with Fe(II). acs.org For instance, HMRhoNox-E, a hydroxymethylrhodamine derivative of this compound, exhibits a faster reaction rate than the parent compound, which primarily exists in the open quinoid form in neutral buffer. acs.org This suggests that favoring the closed form can lead to more sensitive and rapid detection of Fe(II).

The core principle behind the fluorescence "turn-on" mechanism of this compound involves the suppression of fluorescence in the N-oxide state. Spectroscopic studies and DFT calculations have indicated that this quenching is due to non-radiative deactivation of the excited state, involving processes like twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) from the N-oxide group. rsc.orgmedchemexpress.com Upon reaction with Fe(II), the N-oxide is reduced to a tertiary amine, restoring the high fluorescence quantum yield of the parent rhodamine dye. rsc.org Modifications to the electronic properties of the fluorophore can influence these deactivation pathways, thereby optimizing the off/on signal contrast of the probe. acs.org

| Strategy | Rationale | Example |

|---|---|---|

| Fluorophore Scaffold Modification | To achieve a wider range of emission wavelengths for multicolor imaging. | CoNox-1 (blue), FluNox-1 (green), Sithis compound (deep-red) |

| Spirocyclization Control | To enhance the reaction rate with Fe(II) for improved sensitivity. | HMRhoNox-E |

| Electronic Tuning | To optimize the off/on fluorescence contrast by modulating non-radiative decay pathways. | General principle applied in various derivatives |

A significant advancement in the application of this compound technology has been the development of derivatives that can specifically target different subcellular organelles. This allows for the investigation of labile iron pools within distinct cellular compartments, which is crucial for understanding the intricate details of iron metabolism and its role in various cellular processes. The design of these organelle-targeted probes relies on the conjugation of the this compound scaffold to specific chemical moieties that direct their localization.

Lysosomes: To target the acidic environment of lysosomes (pH 4.5–5.5), a common strategy is to incorporate weakly basic amines, such as a morpholine (B109124) group, into the probe's structure. nih.govresearchgate.net These lipophilic amines can passively cross cell membranes in their neutral state. Once inside the acidic lysosomes, the amine group becomes protonated, and the resulting charged molecule is trapped within the organelle. researchgate.net

Mitochondria: The high negative membrane potential of mitochondria (around -180 mV) is a key feature exploited for probe targeting. nih.govresearchgate.net By attaching lipophilic and positively charged molecules to the this compound core, the resulting probe is driven to accumulate within the mitochondrial matrix. nih.govnih.gov Cationic dyes like rhodamine itself, as well as moieties like triphenylphosphonium (TPP), are effective for this purpose. nih.govnih.gov

Cell Membrane: For targeting the plasma membrane, the design principle involves anchoring the probe to the lipid bilayer. This is typically achieved by introducing hydrophobic alkyl chains into the probe's structure. nih.govmedchemexpress.com These lipid tails insert into the membrane, effectively localizing the fluorescent reporter to the cell surface. nih.govbiocompare.com

Golgi Apparatus: Specific targeting of the Golgi apparatus can be achieved by incorporating moieties such as a myristoyl group or a phenylsulfonamide group. medchemexpress.com The myristoyl group, a saturated 14-carbon fatty acid, can facilitate localization to the Golgi. medchemexpress.com Similarly, phenylsulfonamide has been demonstrated as a Golgi-targeting moiety.

These design principles enable the development of a suite of this compound derivatives capable of providing a spatiotemporal map of labile Fe(II) within living cells, offering valuable insights into organelle-specific iron homeostasis.

| Organelle | Targeting Principle | Targeting Moiety Example | Probe Example |

|---|---|---|---|

| Lysosomes | pH-dependent trapping | Morpholine | Lyso-RhoNox |

| Mitochondria | Negative membrane potential | Lipophilic cations (e.g., TPP, Rhodamine) | MtFluNox |

| Cell Membrane | Hydrophobic anchoring | Palmitoyl (B13399708) groups | Mem-RhoNox |

| Golgi Apparatus | Specific biochemical interactions | Myristoyl group, Phenylsulfonamide | Gol-SiRhoNox |

Overview of Key RhoNox-Based Probes and Their Unique Attributes

Building on the foundational chemistry of this compound, a number of derivatives have been synthesized, each with unique properties tailored for specific applications in cellular imaging.

To address the need for probes with improved photophysical properties, particularly in the far-red and near-infrared regions which offer deeper tissue penetration and reduced autofluorescence, derivatives such as RhoNox-4 and Sithis compound have been developed.

Sithis compound is a notable example that incorporates a silicon-substituted rhodamine (Si-rhodamine) fluorophore. acs.org This modification results in a significant red-shift in both the excitation and emission wavelengths, moving them into the far-red region of the spectrum. acs.org Sithis compound has demonstrated a superior fluorescence response compared to the original this compound, exhibiting both a faster reaction rate and a higher off/on signal contrast. acs.org This enhanced sensitivity makes it particularly well-suited for detecting subtle fluctuations in labile Fe(II) levels, for instance, in response to changes in oxygen concentration (hypoxia). acs.org The improved performance of Sithis compound is attributed to a combination of factors, including the favorable spirocyclic configuration of the Si-rhodamine scaffold. acs.org

While the specific details of RhoNox-4 are less extensively documented in the provided context, the development of such numbered derivatives generally signifies incremental improvements in sensitivity, selectivity, or photophysical properties over the parent compound.

A major advancement in the RhoNox family has been the creation of probes that can visualize Fe(II) in specific subcellular locations.

Lyso-RhoNox , also known as HMRhoNox-M, is designed to accumulate in lysosomes. medchemexpress.com This probe is cell-permeant and its localization to lysosomes allows for the monitoring of labile iron within these acidic organelles, which play a crucial role in iron metabolism and recycling. medchemexpress.com In the absence of Fe(II), Lyso-RhoNox is in a non-fluorescent spirocyclic form, but upon reaction with Fe(II), it undergoes a significant increase in fluorescence intensity.

Mem-RhoNox is the first fluorescent probe developed for the specific detection of labile Fe(II) on the plasma membrane of cells. nih.govacs.orgbiocompare.com It features an N-oxygenated rhodamine scaffold with two palmitoyl groups that act as membrane anchors. nih.govbiocompare.com This design enables the direct monitoring of Fe(II) that is transiently generated on the cell surface during iron uptake processes, including both direct transport and transferrin-mediated endocytosis. nih.govbiocompare.com

MtFluNox , and its cell-permeable analogue Ac-MtFluNox, are the first fluorescent probes designed for the selective detection of labile Fe(II) within mitochondria with a "turn-on" response. acs.orgmedchemexpress.com Given the central role of mitochondria in iron-sulfur cluster and heme synthesis, these probes are invaluable for studying mitochondrial iron homeostasis. acs.orgmedchemexpress.com MtFluNox has shown high selectivity for Fe(II) and has been used to detect the accumulation of mitochondrial Fe(II) resulting from the inhibition of heme synthesis. acs.orgbiocompare.com

Gol-SiRhoNox is a novel probe that specifically targets the Golgi apparatus for the detection of labile Fe(II). medchemexpress.com This probe was designed by conjugating the Sithis compound scaffold with a myristoyl group, which directs its localization to the Golgi. medchemexpress.com Gol-SiRhoNox is sensitive enough to detect endogenous levels of labile Fe(II) and has been instrumental in revealing that the Golgi apparatus can act as a storage site for iron during acute influx. medchemexpress.com

| Probe | Target Organelle | Key Feature |

|---|---|---|

| Lyso-RhoNox | Lysosomes | Monitors labile iron in the acidic environment of lysosomes. |

| Mem-RhoNox | Plasma Membrane | Detects Fe(II) on the cell surface during iron uptake. |

| MtFluNox | Mitochondria | First "turn-on" probe for mitochondrial labile Fe(II). |

| Gol-SiRhoNox | Golgi Apparatus | Reveals the role of the Golgi in iron storage. |

The versatility of the N-oxide chemistry has been demonstrated by its application to a variety of fluorophores beyond the rhodamine family, leading to the development of a broader toolkit for Fe(II) detection. acs.org

CoNox-1 is a blue-emitting fluorescent probe for Fe(II) that is based on a coumarin (B35378) fluorophore. acs.org Upon reaction with Fe(II), CoNox-1 exhibits a roughly 10-fold increase in fluorescence intensity.

FluNox-1 is a green-emitting probe derived from a rhodol fluorophore. acs.org It shows a turn-on response to Fe(II) with a 30-fold increase in fluorescence. Due to its lower membrane permeability, it is often used in its acetylated, cell-permeable form, Ac-FluNox-1, for live-cell imaging.

Comparative Analysis of this compound and its Analogues

The development of this compound as a selective fluorescent probe for ferrous iron (Fe²⁺) has spurred the creation of various analogues designed to improve upon its photophysical properties, reactivity, and biological applicability. A comparative analysis of this compound and its derivatives reveals significant differences in their reaction kinetics, fluorogenic responses, and intracellular localizations, which in turn have profound implications for their efficacy in biological studies.

Differences in Reactivity Kinetics and Fluorogenic Response

The core mechanism of this compound and its analogues relies on the selective deoxygenation of a tertiary amine N-oxide by Fe²⁺, which restores the fluorescence of the parent rhodamine B dye. rsc.org However, modifications to the core fluorophore structure have led to a range of probes with distinct reactivity kinetics and fluorogenic properties. Key analogues include CoNox-1, FluNox-1, and Sithis compound, each featuring a different parent dye to achieve varied spectral properties and reactivity. nih.gov

The reaction rate and the extent of fluorescence enhancement are critical parameters for the utility of these probes. For instance, Sithis compound demonstrates a superior fluorescence response in terms of both reaction rate and the off/on signal contrast when compared to this compound, CoNox-1, and FluNox-1. nih.gov After a one-hour incubation with Fe²⁺, Sithis compound is converted to its fluorescent form at approximately 90%, whereas CoNox-1 and FluNox-1 show significantly lower conversion rates of 35% and 17%, respectively. nih.gov

The structural conformation of the probe in a neutral buffer also influences its reactivity. Probes that predominantly exist in a spirocyclic form, such as the hydroxymethylrhodamine derivative HMRhoNox-E, exhibit a faster reaction rate with Fe²⁺ than those like this compound, which are primarily in an open quinoid form. nih.gov This is reflected in their observed reaction rates (kobs), where HMRhoNox-E has a kobs of 7.0 × 10⁻⁴ s⁻¹, compared to 3.6 × 10⁻⁴ s⁻¹ for this compound. nih.gov

| Compound | Observed Rate Constant (kobs) (s⁻¹) | Fluorescence Fold Increase | Parent Fluorophore |

|---|---|---|---|

| This compound | 3.6 × 10⁻⁴ | ~30-fold | Rhodamine B |

| HMRhoNox-E | 7.0 × 10⁻⁴ | Not specified | Hydroxymethylrhodamine |

| CoNox-1 | Not specified | ~10-fold | Coumarin-6H |

| FluNox-1 | Not specified | ~30-fold | Morpholinorhodol |

| Sithis compound | Not specified | ~60-fold | Si-rhodamine B |

Variations in Intracellular Localization and Their Implications for Biological Efficacy

The subcellular destination of a fluorescent probe is a critical determinant of its biological utility, as it can only report on the presence of its target analyte in the compartments where it accumulates. nih.gov this compound and its analogues exhibit varied intracellular localization patterns, which significantly impacts their application in studying compartmentalized pools of labile iron.

Initially, this compound was reported to localize primarily in the Golgi apparatus in cell lines such as HepG2 and MCF-7. medchemexpress.comnih.gov This specific localization would theoretically make it an excellent tool for investigating the role of the Golgi in iron metabolism. However, subsequent research has challenged this finding, providing evidence that Fethis compound staining more closely correlates with markers for endolysosomes, including early endosomes (EEA1) and lysosomes (LAMP1), in U87MG astrocytoma cells. nih.gov In these cells, a distinct lack of co-localization with Golgi-specific markers was observed. nih.gov This differential localization has significant implications, suggesting that this compound is better suited for studying iron dynamics within the endolysosomal system, a key player in iron trafficking and storage. nih.gov

The analogues of this compound also display diverse localization patterns. For instance, CoNox-1 and Sithis compound show a similar localization pattern that aligns with endoplasmic reticulum (ER)-staining dyes. nih.gov The ER localization of these probes opens up possibilities for investigating the role of labile iron in protein folding and other ER-specific functions. In contrast, the acetylated analogue of FluNox-1, Ac-FluNox-1, which is more cell-permeable, demonstrates a cytosolic localization with a punctate staining pattern. nih.gov This makes Ac-FluNox-1 a more suitable tool for measuring diffuse cytosolic pools of labile iron.

The biological efficacy of these probes is directly tied to their subcellular targeting. A probe that localizes to the ER, like Sithis compound, would be highly effective for studying ER stress-related iron dysregulation, a phenomenon implicated in various neurodegenerative diseases. Conversely, a probe that accumulates in the endolysosomes, such as this compound, is more appropriate for investigating processes like ferritinophagy and the release of iron from transferrin. The choice of probe, therefore, must be carefully considered based on the specific biological question and the subcellular iron pool of interest.

| Compound | Reported Intracellular Localization | Implications for Biological Efficacy |

|---|---|---|

| This compound | Golgi apparatus, Endolysosomes | Useful for studying iron trafficking and storage within the endolysosomal system. medchemexpress.comnih.gov |

| CoNox-1 | Endoplasmic Reticulum (ER) | Enables the study of labile iron pools within the ER and their role in ER-specific functions. nih.gov |

| Ac-FluNox-1 | Cytosol (punctate staining) | Suitable for detecting cytosolic labile iron pools. nih.gov |

| Sithis compound | Endoplasmic Reticulum (ER) | Highly sensitive probe for investigating the role of labile iron in the ER. nih.gov |

Methodological Considerations for Rhonox 1 Research

Chemical Synthesis Approaches for RhoNox-1 and its Derivatives

The synthesis of this compound and its analogues is based on modifying existing fluorophores, particularly those derived from Rhodamine B. nih.govacs.org

Synthetic Pathways Involving N-oxidation of Rhodamine B Analogues

This compound is synthesized from Rhodamine B through a process involving N-oxidation. nih.govresearchgate.net This synthesis typically involves the neutralization of Rhodamine B followed by oxygenation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). researchgate.net The installation of the N-oxide moiety is crucial as it attenuates the fluorescence of the probe in its unbound state. nih.gov Upon reaction with Fe(II), the N-oxide group undergoes a selective Fe(II)-assisted reductive deoxygenation reaction, which regenerates the highly fluorescent Rhodamine B structure, resulting in a significant increase in fluorescence intensity. nih.govrsc.orgresearchgate.netresearchgate.net This chemical transformation acts as the selective molecular switch that responds specifically to Fe(II) ions. nih.gov

Methodologies for Purity Assessment and Characterization for Reliable Research Applications

Ensuring the purity and proper characterization of this compound is essential for obtaining reliable research data. Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze the reaction mixture and confirm the formation and purity of the desired product, such as Rhodamine B after the reaction with Fe(II). researchgate.net Characterization involves determining the probe's physicochemical properties, including its molecular formula, molecular weight, excitation and emission wavelengths, and solubility. invivochem.commedchemexpress.com this compound has a molecular formula of C₂₈H₃₁N₂O₄⁺ and a molecular weight of approximately 459.557 g/mol . invivochem.com Its excitation and emission maxima are typically around 540 nm and 575 nm, respectively, upon reaction with Fe(II). invivochem.commedchemexpress.commedchemexpress.comabmole.com The probe is soluble in solvents like DMSO. invivochem.commedchemexpress.com Proper storage conditions, often desiccated and protected from light at low temperatures, are recommended to maintain the reagent's stability and prevent degradation, which could increase background signals. medchemexpress.comgoryochemical.com

In Vitro Applications of this compound in Cellular Systems

This compound is widely used for detecting and visualizing labile Fe(II) in living cells. nih.govrsc.orggoryochemical.cominvivochem.commedchemexpress.comabmole.comcreative-biolabs.com Its cell permeability allows it to enter cells effectively. invivochem.commedchemexpress.comabmole.com

Protocols for Cell Staining and Fe(II) Detection in Suspension and Adherent Cells

Protocols for using this compound involve preparing a working solution and incubating it with cells. A common approach is to prepare a stock solution by dissolving this compound in DMSO, typically at a concentration of 1 mM. invivochem.commedchemexpress.commedchemexpress.comabmole.com This stock solution is then diluted in serum-free cell culture medium or PBS to obtain a working solution, often in the range of 1-10 μM. invivochem.commedchemexpress.commedchemexpress.comabmole.com The optimal working concentration may require adjustment based on the specific cell type and experimental conditions. medchemexpress.commedchemexpress.comabmole.com

For suspension cells, the protocol generally involves centrifuging the cells, washing them with PBS, and then resuspending them in the this compound working solution. invivochem.commedchemexpress.commedchemexpress.comabmole.com Incubation times typically range from 5 to 30 minutes at room temperature. invivochem.commedchemexpress.commedchemexpress.comabmole.com After incubation, the cells are centrifuged and washed again with PBS before observation. invivochem.commedchemexpress.commedchemexpress.comabmole.com

For adherent cells, the process involves culturing cells on a suitable surface, such as sterile coverslips. invivochem.commedchemexpress.commedchemexpress.comabmole.com The culture medium is removed, and the cells are covered with the this compound working solution. invivochem.commedchemexpress.commedchemexpress.comabmole.com Incubation is performed at room temperature for 5 to 30 minutes, with gentle shaking to ensure complete coverage. invivochem.commedchemexpress.commedchemexpress.comabmole.com Following incubation, the working solution is removed, and the cells are washed with medium or PBS. invivochem.commedchemexpress.commedchemexpress.comabmole.com

The detection of Fe(II) is based on the turn-on fluorescence signal generated when this compound reacts with intracellular Fe(II). nih.govrsc.orggoryochemical.com This signal can be observed and quantified using fluorescence microscopy or flow cytometry. invivochem.commedchemexpress.commedchemexpress.comabmole.com Studies have shown a significant increase in fluorescence signal in cells loaded with Fe(II) compared to control cells. researchgate.net The fluorescence response has been shown to be semi-quantitative against initial Fe(II) concentrations in solution. researchgate.net

Integration with Fluorescence Microscopy and Flow Cytometry for Quantitative Analysis

Fluorescence microscopy is a primary tool for visualizing the distribution and levels of Fe(II) within cells stained with this compound. invivochem.commedchemexpress.commedchemexpress.comabmole.com The turn-on fluorescence allows for clear imaging of areas with higher Fe(II) concentration. nih.govresearchgate.net this compound has been observed to tend to localize in the Golgi apparatus within cells. goryochemical.cominvivochem.commedchemexpress.commedchemexpress.comabmole.com Live cell imaging experiments have successfully monitored subcellular labile Fe(II) with a turn-on readout using this compound. nih.gov

Flow cytometry enables the quantitative analysis of Fe(II) levels in cell populations stained with this compound. invivochem.commedchemexpress.commedchemexpress.comabmole.com This technique allows for the measurement of fluorescence intensity in individual cells, providing data on the distribution of Fe(II) within a sample. researchgate.netnih.gov Studies using flow cytometry have shown shifts in cell populations to higher fluorescence signals upon Fe(II) supplementation, which can be suppressed by iron chelators, confirming the specificity of the this compound signal to Fe(II). goryochemical.comresearchgate.netnih.gov Quantitative analysis using flow cytometry or microscopy can involve generating standard curves based on the fluorescence intensity of this compound in the presence of known concentrations of Fe(II). nih.gov

This compound has been applied in various cell lines, including HepG2, 661W, SH-SY5Y, and U87MG astrocytoma cells, as well as primary rat cortical neurons, for the detection of labile Fe(II). nih.govgoryochemical.comresearchgate.netresearchgate.netnih.govnih.gov

In Vivo Applications of this compound and Analogues

This compound and its analogues have been explored for in vivo applications, particularly in visualizing and detecting catalytic Fe(II) in living organisms and tissue samples. nih.govnih.gov

One notable in vivo application of this compound is in the histological detection of catalytic ferrous iron in tissue samples. nih.govnih.gov Studies have utilized this compound in a Fenton reaction-based rat renal carcinogenesis model to detect labile Fe(II). nih.govnih.gov In this model, prominent red fluorescence was observed in and around the lumina of renal proximal tubules following the administration of iron-nitrilotriacetate (Fe-NTA), an iron overload inducer. nih.gov The intensity of the this compound signal was dose-dependent and colocalized with markers of hydroxyl radical generation, indicating the presence of catalytic Fe(II) involved in oxidative stress. nih.gov This demonstrated the utility of this compound for localizing catalytic Fe(II) in tissue studies and confirmed the in vivo transformation of Fe(III)-NTA to Fe(II). nih.gov

Analogues of this compound, such as Sithis compound and Mem-RhoNox, have also been developed and applied in vivo. nih.govacs.orggoryochemical.comresearchgate.net Mem-RhoNox, a membrane-anchoring probe, has been used to monitor local Fe(II) at the plasma membrane and detect endosomal release of Fe(II) in neurons in vitro, suggesting potential for in vivo membrane-associated studies. acs.org Sithis compound, which operates in the far-red region, has shown utility in visualizing fluctuations of the subcellular redox balance between Fe(II) and Fe(III) in cells and detecting elevated labile Fe(II) in hypoxic regions of 3D-cultured spheroids. nih.gov While the search results primarily detail in vitro applications for Sithis compound and Mem-RhoNox, their development highlights the ongoing effort to create this compound analogues with potentially improved properties for various biological applications, including those in vivo. nih.govacs.orggoryochemical.com

Histological Detection of Fe(II) in Tissue Samples and Cryosections

This compound has been successfully applied for the histochemical detection of labile Fe(II) ions in tissue samples. This method is particularly effective when using frozen sections. goryochemical.comnih.govnih.govjst.go.jpdaneshyari.comnii.ac.jpresearchgate.net It has been noted that the probe is not suitable for paraffin (B1166041) preparations, likely because labile Fe(II) ions can be lost during the paraffin embedding process. nih.govjst.go.jp For optimal results with tissue samples, preparing frozen sections with quick fixation, such as with formaldehyde, is recommended. goryochemical.com

In studies utilizing a Fenton reaction-based rat renal carcinogenesis model induced by ferric nitrilotriacetate (Fe-NTA), this compound was applied to frozen sections of proximal renal tubules. nih.govnih.govjst.go.jpresearchgate.net A prominent red fluorescent signal, indicative of Fe(II), was observed specifically in and around the lumina of the renal proximal tubules one hour after intraperitoneal injection of Fe-NTA. nih.govresearchgate.net This fluorescence signal was dose-dependent based on the amount of iron injected and colocalized with the generation of hydroxyl radicals, as detected by hydroxyphenyl fluorescein (B123965) (HPF). nih.govresearchgate.net These findings demonstrated the in vivo transformation of Fe(III)-NTA to Fe(II) within this model and highlighted the utility of this compound for localizing catalytic Fe(II) in tissue studies. nih.govresearchgate.net

Application in Animal Models for Investigating Iron Dynamics in Complex Biological Systems

This compound has been instrumental in investigating iron dynamics in complex biological systems through its application in various animal models. Its ability to selectively detect labile Fe(II) provides a valuable tool for understanding the role of this redox state of iron in physiological and pathological processes. nih.govnih.gov

In the Fenton reaction-based rat renal carcinogenesis model induced by Fe-NTA, this compound staining of frozen kidney sections revealed a significantly higher fluorescence signal in the Fe-NTA-treated samples compared to control samples. nih.govjst.go.jp This indicated an increase in labile Fe(II) in the renal proximal tubules following Fe-NTA administration, which is relevant to the oxidative damage leading to carcinogenesis in this model. nih.govnih.govresearchgate.net

Another application in animal models involves the use of this compound in an ovalbumin-induced allergic peritonitis rat model. daneshyari.comnii.ac.jpnih.gov This model was used to study the distribution and dynamics of catalytic Fe(II) in inflammatory cells. daneshyari.comnii.ac.jpnih.gov Comprehensive staining of rat tissues with this compound revealed that eosinophils exhibited the highest levels of catalytic Fe(II) among the screened organs and cells. daneshyari.comnii.ac.jp In the peritonitis model, while the total iron content per cell decreased in peritoneal lavage fluid, there was an increase in the number of inflammatory cells, leading to an increased total iron content in these cells. nih.gov Notably, macrophages, eosinophils, and neutrophils showed significantly increased catalytic Fe(II), which correlated with increased DMT1 expression and decreased ferritin expression. nii.ac.jpnih.gov These results suggest that measuring catalytic Fe(II) in situ provides a more direct reflection of cellular activity and associated pathology than measuring total iron. nih.gov

This compound has also been used in studies involving other cell types within animal model contexts, such as monitoring labile Fe(II) fluctuations in retina cells (661W cells) as a model for dry-type aged macular disease (AMD). nih.govjst.go.jp

Future Directions and Research Opportunities for Rhonox 1

Advancements in RhoNox-1 Probe Design and Engineering

Future research will likely focus on refining the chemical structure and properties of this compound and its derivatives to enhance performance and broaden applicability in complex biological environments.

Development of Next-Generation Probes with Enhanced Photostability and Signal-to-Noise Ratio

Improving the photophysical properties of fluorescent probes is crucial for advanced imaging applications, especially live-cell and long-term studies acs.orgmdpi.com. Next-generation this compound probes aim to address limitations such as potential photostability issues and narrow Stokes shifts observed in some N-oxide based probes researchgate.net. Enhancements in probe design could lead to increased brightness and quantum yield, allowing for lower probe concentrations and reduced phototoxicity while maintaining or improving signal intensity acs.orgmdpi.com. A higher signal-to-noise ratio (SNR) is essential for detecting subtle changes in Fe(II) levels and for obtaining high-quality images, particularly in noisy biological backgrounds acs.orgnih.gov. Strategies may involve structural modifications to the fluorophore core or the N-oxide moiety to minimize photobleaching and non-radiative decay pathways rsc.org. Developing probes with longer emission wavelengths, such as in the near-infrared (NIR) region, could also improve tissue penetration and reduce autofluorescence, further enhancing SNR for in vivo imaging encyclopedia.pubnih.gov.

Integration with Advanced Imaging Technologies (e.g., Super-resolution Microscopy, Multi-modal Imaging)

The integration of this compound or its optimized derivatives with advanced microscopy techniques represents a significant future direction. Super-resolution microscopy techniques, including STED, SMLM (such as STORM and PALM), and SIM, offer spatial resolutions beyond the diffraction limit, enabling the visualization of cellular structures and molecular interactions at the nanoscale nih.govnih.govbiorxiv.org. Applying this compound with these techniques could allow for the precise localization of labile Fe(II) pools within organelles or specific protein complexes, providing unprecedented detail on iron's role in cellular nanoenvironments nih.govnih.gov. Multi-modal imaging, which combines different imaging modalities, can provide a more comprehensive view of biological systems by integrating structural, functional, and molecular information nih.govmdpi.com. This compound has already been mentioned in the context of multi-modal real-time imaging scispace.com. Future efforts could focus on developing this compound probes compatible with correlative microscopy approaches, combining fluorescence imaging of Fe(II) with techniques like electron microscopy or Raman microscopy to correlate iron distribution with ultrastructure or biochemical composition nih.govmdpi.com.

Broadening the Scope of Biological Applications

Expanding the application range of this compound will be key to uncovering the multifaceted roles of Fe(II) in biology and disease.

Uncovering Novel Roles of Fe(II) in Underexplored Biological Processes and Pathways

While this compound has been instrumental in studying Fe(II) in the context of ferroptosis and oxidative stress, many other biological processes involving iron remain underexplored nih.govnih.govbohrium.comnih.govjst.go.jp. Future research can leverage this compound to investigate the dynamics of labile Fe(II) in processes such as cell signaling, gene regulation, immune responses, and development, where the specific involvement and regulation of Fe(II) are not fully understood. Applying this compound in diverse cell types and organisms, beyond the commonly studied models, could reveal novel Fe(II)-dependent pathways and functions mdpi.compreprints.org. For instance, studying Fe(II) distribution and fluctuations during specific cellular events like differentiation, migration, or stress responses could provide critical insights into the regulatory mechanisms involving iron.

Exploring this compound in Emerging Disease Models and Therapeutic Interventions

The link between iron dysregulation and various diseases, including neurodegenerative disorders, cancer, and infectious diseases, is increasingly recognized nih.govbohrium.commdpi.compreprints.org. This compound can serve as a valuable tool to monitor labile Fe(II) levels and dynamics in emerging disease models, helping to elucidate the pathological roles of iron in these conditions nih.govbohrium.compreprints.org. Furthermore, as new therapeutic strategies targeting iron metabolism or ferroptosis are developed, this compound can be used to assess the efficacy of these interventions by monitoring changes in intracellular Fe(II) levels in real-time in relevant disease models nih.govrsc.orgrsc.org. This includes evaluating the impact of potential therapeutic agents on iron homeostasis in cell cultures, organoids, and potentially in vivo models, aiding in the preclinical evaluation of novel therapies. Studies have already used this compound in models related to peritonitis and have explored its use in oligodendroglioma cells and trypanosomes nih.govjst.go.jpmdpi.compreprints.org.

Translational Research Potential of this compound Analogues as Therapeutic Agents

Beyond its utility as a diagnostic probe, research suggests that this compound and its analogues hold potential as therapeutic agents, particularly in the context of ferroptosis-related diseases nih.govrsc.orgrsc.org. Studies have shown that N-oxide based probes can inhibit ferroptosis by selectively oxidizing Fe(II), a key mediator of lipid peroxidation nih.govrsc.orgrsc.org. This finding opens up the possibility of developing this compound analogues specifically designed for therapeutic applications nih.govrsc.org. Preclinical studies have demonstrated that this compound and analogues like Sithis compound and RhoNox-4 can exhibit robust inhibitory activity against ferroptosis inducers in cell models, suggesting their potential as a new class of ferroptosis inhibitors nih.govrsc.orgrsc.org. Future translational research will focus on optimizing the pharmacological properties of these analogues, including cell permeability, targeting specificity, and in vivo efficacy and safety, to develop them into viable therapeutic candidates for diseases where inhibiting ferroptosis is beneficial.

Further Mechanistic Investigations into Ferroptosis Inhibition and Iron Modulation Strategies

This compound and related N-oxide-based probes have shown inhibitory activity against ferroptosis induced by various stimuli, including erastin (B1684096) and RSL-3. rsc.orgrsc.orgnih.gov This inhibitory effect is attributed, at least in part, to the selective oxidation and subsequent depletion of the catalytic Fe(II) pool, which is crucial for lipid peroxidation, a hallmark of ferroptosis. researchgate.netrsc.orgrsc.orgnih.gov The mechanism involves an Fe(II)-mediated deoxygenation of the N-oxide group on the probe, triggering fluorescence emission and presumably oxidizing Fe(II) to Fe(III) or a ferryl intermediate. researchgate.netrsc.orgencyclopedia.pub

Despite these findings, the detailed mechanism of this deoxygenation reaction and its precise role in ferroptosis inhibition warrant further in-depth investigation. encyclopedia.pubmdpi.com Specifically, more control studies are needed to fully elucidate how this compound interacts with and modulates the labile iron pool within different cellular compartments. encyclopedia.pubmdpi.com While this compound tends to be located in the Golgi apparatus, other variants like Lyso-RhoNox target lysosomes, and their efficacy correlates with the initiation of lipid peroxidation in specific organelles during early ferroptosis stages. medchemexpress.comrsc.orgnih.govresearchgate.net Future research should focus on:

Detailed reaction kinetics: Precisely quantifying the rate and stoichiometry of the reaction between this compound and Fe(II) under various intracellular conditions.

Oxidation state determination: Confirming the resulting oxidation state of iron after the reaction with this compound using techniques like X-ray absorption near-edge structure (XANES) spectroscopy. researchgate.net

Influence of cellular environment: Investigating the impact of other cellular components, such as thiols (e.g., glutathione), on the deoxygenation mechanism and the probe's ability to detect and modulate Fe(II) at physiological concentrations. encyclopedia.pubmdpi.comacs.org

Organelle-specific effects: Delving deeper into how the subcellular localization of this compound and its derivatives influences their iron modulation capabilities and ferroptosis inhibitory efficacy in different organelles. rsc.orgnih.govresearchgate.net

Understanding these mechanistic details will be crucial for optimizing the design of N-oxide-based compounds for targeted iron modulation and ferroptosis intervention.

Elucidating Potential for Targeted Iron Modulation in Disease Management Beyond Probe Applications